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Compound of Interest

Compound Name: Sulfo-Cy5 carboxylic acid TEA

Cat. No.: B15554903

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Sulfo-Cy5 carboxylic acid triethylammonium
(TEA) salt, a fluorescent dye widely utilized in biological and biomedical research. It details the
physicochemical properties, applications, and a detailed protocol for its use in bioconjugation.

Core Properties and Quantitative Data

Sulfo-Cy5 carboxylic acid is a water-soluble, far-red fluorescent dye. Its sulfonated nature
enhances its hydrophilicity, making it particularly suitable for labeling proteins, peptides, and
other biomolecules in aqueous environments without the need for organic co-solvents. The
triethylammonium salt form is one of the common counter-ions for this dye. Below is a
summary of its key quantitative data, along with data for other common salt forms for

comparison.
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Sulfo-Cy5 Sulfo-Cy5 Sulfo-Cy5
Property Carboxylic Acid Carboxylic Acid Carboxylic Acid
TEA Salt Potassium Salt (Inner Salt)
) Not specified in
Molecular Weight 743.97 g/mol 680.87 g/mol

provided results

Not specified in
Molecular Formula C3sH53N30sS:2 C32H37KN20sS:2 )
provided results

Excitation Maximum

~646 nm ~646 nm ~646 nm
(Ex)
Emission Maximum
~662 nm ~662 nm ~662 nm
(Em)
o o Not specified in Not specified in
Extinction Coefficient ) 271,000 M—icm~1 )
provided results provided results
- Good in water, DMSO, Good in water, DMSO, Good in water, DMSO,
Solubility

DMF DMF DMF

Applications in Research and Drug Development

The exceptional brightness and low autofluorescence of Sulfo-Cy5 in the far-red spectrum
make it an invaluable tool for a variety of applications, including:

e Fluorescence Microscopy: Enables high-contrast imaging of cellular structures and
processes.

» Flow Cytometry: Provides strong and distinct signals for precise cell sorting and analysis.

e In Vivo Imaging: Its near-infrared emission allows for deep tissue imaging with minimal
background interference.

» Bioconjugation: The carboxylic acid group allows for covalent labeling of proteins, antibodies,
nucleic acids, and other biomolecules through the formation of stable amide bonds. This is
fundamental for creating targeted imaging agents and diagnostics.
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e Molecular Probes: Used in the development of bioanalytical assays to study biomolecular
interactions.

Experimental Protocol: Covalent Labeling of
Proteins with Sulfo-Cy5 Carboxylic Acid

This protocol details the two-step method for conjugating Sulfo-Cy5 carboxylic acid to primary
amine groups on a protein using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-
hydroxysulfosuccinimide (sulfo-NHS). This method is preferred as it increases the stability of
the active intermediate and improves coupling efficiency.[1]

Materials

e Sulfo-Cy5 carboxylic acid TEA

e Protein to be labeled (in an amine-free buffer, e.g., PBS)

o EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

e Sulfo-NHS (N-hydroxysulfosuccinimide)

 Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
e Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0

e Quenching Buffer: 1 M Tris-HCI, pH 8.5 or 1 M Glycine

 Purification column (e.g., Sephadex G-25)

Procedure
Step 1: Activation of Sulfo-Cy5 Carboxylic Acid

e Prepare Solutions: Immediately before use, prepare fresh solutions of EDC and sulfo-NHS in
the Activation Buffer. A typical starting concentration is 10-20 mg/mL for both.

» Dissolve Dye: Dissolve Sulfo-Cy5 carboxylic acid TEA in the Activation Buffer to a desired
concentration (e.g., 1-5 mg/mL).
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o Activation Reaction: Add a molar excess of EDC and sulfo-NHS to the Sulfo-Cy5 carboxylic
acid solution. A common starting point is a 2-5 fold molar excess of both EDC and sulfo-NHS
over the dye.

 Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature, protected
from light. This forms the more stable sulfo-NHS ester of the dye.[1]

Step 2: Conjugation to the Protein

e Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10
mg/mL) in the Coupling Buffer. The pH of the Coupling Buffer should be between 7.2 and 8.0
to facilitate the reaction with primary amines.

o Conjugation Reaction: Add the activated Sulfo-Cy5 carboxylic acid solution to the protein
solution. The molar ratio of dye to protein should be optimized for the specific application, but
a starting point of 5-20 fold molar excess of the dye is common.

 Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at
4°C, with gentle stirring and protected from light.

e Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-
100 mM. Incubate for 30-60 minutes at room temperature to quench any unreacted sulfo-
NHS esters.

Step 3: Purification of the Conjugate

o Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex
G-25) with PBS.

o Separation: Apply the quenched reaction mixture to the column to separate the labeled
protein from unreacted dye and byproducts.

o Collection: Collect the fractions containing the fluorescently labeled protein. The success of
the separation can be monitored by the color of the fractions.

o Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of
the purified conjugate at 280 nm (for the protein) and ~646 nm (for Sulfo-Cy5).
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Experimental Workflow Diagram

The following diagram illustrates the key steps in the bioconjugation of a protein with Sulfo-Cy5

carboxylic acid.

Protein Labeling Workflow with Sulfo-Cy5 Carboxylic Acid
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Caption: A flowchart of the two-step protein labeling process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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